![molecular formula C23H16Cl2N4OS B7730168 (E)-2-cyano-N-(5-(2,3-dichlorobenzyl)thiazol-2-yl)-3-(1-methyl-1H-indol-3-yl)acrylamide](/img/structure/B7730168.png)
(E)-2-cyano-N-(5-(2,3-dichlorobenzyl)thiazol-2-yl)-3-(1-methyl-1H-indol-3-yl)acrylamide
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Overview
Description
(E)-2-cyano-N-(5-(2,3-dichlorobenzyl)thiazol-2-yl)-3-(1-methyl-1H-indol-3-yl)acrylamide is a useful research compound. Its molecular formula is C23H16Cl2N4OS and its molecular weight is 467.4 g/mol. The purity is usually 95%.
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Biological Activity
(E)-2-cyano-N-(5-(2,3-dichlorobenzyl)thiazol-2-yl)-3-(1-methyl-1H-indol-3-yl)acrylamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula: C23H16Cl2N4OS
- Molecular Weight: 467.4 g/mol
- IUPAC Name: this compound
The structure includes a cyano group, a thiazole ring, and an indole moiety, which contribute to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Preparation of the Thiazole Ring: Initial formation of the thiazole ring is crucial.
- Introduction of the Dichlorobenzyl Group: This step enhances the compound's reactivity.
- Formation of the Cyano Group and Acrylamide Structure: The final steps involve careful control of reaction conditions to ensure high yield and purity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 0.18 ± 0.06 mg/mL |
S. aureus | 10 µg/mL |
B. subtilis | 10 µg/mL |
These findings suggest that the compound may act as a potential lead in developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In various cancer cell lines, it has demonstrated the ability to inhibit cell proliferation and induce apoptosis. Notably, structure–activity relationship (SAR) studies indicate that specific substitutions on the thiazole ring enhance its cytotoxic effects against cancer cells.
The proposed mechanism of action involves the interaction of the compound with specific molecular targets within microbial and cancer cells:
- Enzyme Inhibition: The thiazole and indole moieties are believed to interact with enzymes critical for cell survival.
- Cell Membrane Disruption: The lipophilic nature of the dichlorobenzyl group may facilitate penetration into cell membranes, leading to disruption of cellular integrity.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against Gram-negative and Gram-positive bacteria. The results indicated that compounds with dichloro substitutions exhibited superior activity compared to those with other substituents, highlighting the importance of electronic effects in microbial inhibition .
Study 2: Anticancer Properties
In a separate investigation focused on cancer cell lines, this compound was found to induce apoptosis through activation of caspase pathways. The study reported an IC50 value significantly lower than standard chemotherapeutic agents, suggesting its potential as a novel anticancer therapeutic .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that (E)-2-cyano-N-(5-(2,3-dichlorobenzyl)thiazol-2-yl)-3-(1-methyl-1H-indol-3-yl)acrylamide exhibits notable antimicrobial properties. Research has demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Anticancer Properties
The compound has also been investigated for its anticancer activity. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. These findings highlight its potential therapeutic applications in oncology .
Drug Development
Given its unique structural features, this compound serves as a valuable building block in drug design. Its ability to modulate biological targets makes it an attractive candidate for further modifications aimed at enhancing efficacy and specificity against particular diseases .
Material Science
In material science, this compound can be utilized in the development of new polymers or coatings due to its chemical stability and reactivity. Its incorporation into polymer matrices may enhance mechanical properties and thermal stability .
Chemical Processes
The compound can also play a role in various chemical processes as a reagent or catalyst in organic synthesis. Its ability to undergo oxidation and reduction reactions expands its utility in synthetic organic chemistry .
Case Studies
Study | Findings | Implications |
---|---|---|
Antimicrobial Activity | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria | Potential for new antibiotic development |
Anticancer Research | Induced apoptosis in cancer cell lines | Opportunities for cancer therapy development |
Material Science Application | Enhanced properties in polymer composites | Innovation in material formulations |
Properties
IUPAC Name |
(E)-2-cyano-N-[5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(1-methylindol-3-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2N4OS/c1-29-13-16(18-6-2-3-8-20(18)29)9-15(11-26)22(30)28-23-27-12-17(31-23)10-14-5-4-7-19(24)21(14)25/h2-9,12-13H,10H2,1H3,(H,27,28,30)/b15-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POFKLXRAGORUQQ-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=C(C#N)C(=O)NC3=NC=C(S3)CC4=C(C(=CC=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C(\C#N)/C(=O)NC3=NC=C(S3)CC4=C(C(=CC=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.